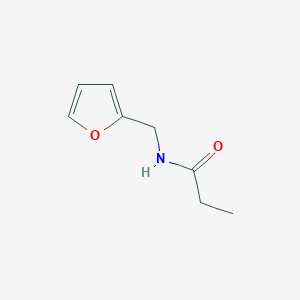

N-(furan-2-ylmethyl)propionamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-8(10)9-6-7-4-3-5-11-7/h3-5H,2,6H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGSUSGRCTBVQMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing N Furan 2 Ylmethyl Propionamide Within Medicinal Chemistry Frameworks

In medicinal chemistry, the strategy of combining known pharmacophores is a common approach to discovering new lead compounds. N-(furan-2-ylmethyl)propionamide exemplifies this principle by linking the biologically versatile furan (B31954) ring with a propionamide (B166681) backbone. The furan group, attached via a methylene (B1212753) bridge, can explore specific binding pockets in a biological target, while the propionamide portion can establish key interactions, such as hydrogen bonds, with the target protein.

The interest in this structural arrangement is evident from research into its analogs. For example, derivatives where the propionamide nitrogen is further substituted or where the propionyl group is modified have been synthesized and studied. ontosight.aiontosight.ai The core structure serves as a scaffold that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties for a desired therapeutic target. The inclusion of the furan nucleus is considered a valuable synthetic strategy in the pursuit of novel chemotherapeutic agents. researchgate.net

Overview of Academic Inquiry into N Furan 2 Ylmethyl Propionamide and Its Analogs

Established Synthetic Routes for this compound and its Precursors

The synthesis of this compound and its precursors can be achieved through various chemical and biochemical methods. These routes leverage commercially available starting materials and established reaction protocols to yield the target amide with high purity.

Conventional multi-step organic synthesis provides a reliable method for producing this compound. The most common approach involves the acylation of furfurylamine (B118560) with a suitable propionylating agent. This reaction forms the central amide bond of the molecule.

A typical synthetic pathway starts with furfurylamine, which serves as the amine precursor. This is reacted with a propionylating agent such as propionyl chloride or propionic anhydride (B1165640). The reaction is generally carried out in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid or propionic acid byproduct that is formed. The choice of solvent can vary, with aprotic solvents like dichloromethane (B109758) or diethyl ether being common.

Derivatives of the propionamide (B166681) backbone can be synthesized by using substituted acyl chlorides. For instance, the synthesis of N-(furan-2-ylmethyl)-2-(4-isobutylphenyl)propanamide, an anti-inflammatory agent, follows this general principle by reacting furfurylamine with 2-(4-isobutylphenyl)propanoyl chloride. untan.ac.id The synthesis of related furan-containing amides, such as N-(furan-2-ylmethyl)furan-2-carboxamide, has also been reported using similar condensation reactions. researchgate.net These syntheses often involve multiple steps including the initial preparation of the required acyl chloride from the corresponding carboxylic acid using reagents like thionyl chloride. untan.ac.id

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. Lipase-catalyzed acylation is a prominent enzymatic route for the synthesis of this compound and its derivatives. nih.govacs.org This method is valued for its mild reaction conditions, high chemoselectivity, and reduced environmental impact, often eliminating the need for protecting groups. rug.nl

Candida antarctica Lipase (B570770) B (CALB), often in an immobilized form such as Novozym 435 or EziG-CALB, has been identified as a highly efficient biocatalyst for the acylation of the primary amino group of furan-based amines. nih.govacs.org The reaction typically involves the amine (e.g., 5-hydroxymethylfurfurylamine) and an acyl donor. nih.gov A variety of acyl donors can be used, allowing for the synthesis of a family of amides. nih.gov For the synthesis of the propionamide derivative, ethyl propionate (B1217596) or propionic anhydride can serve as the acyl donor.

The lipase facilitates the aminolysis of the acyl donor. The reaction cycle begins with the acylation of the lipase's active site serine residue by the acyl donor, followed by a nucleophilic attack from the amine to form the amide and regenerate the free enzyme. rug.nl These reactions are often performed in nonpolar organic solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or tert-butyl methyl ether (MTBE) to enhance enzyme stability and activity. nih.govacs.org Studies have shown that this enzymatic approach can achieve quantitative conversion under mild conditions (e.g., 30 °C) and in short reaction times. nih.govacs.org

A key advantage of this biocatalytic route is the selective acylation of the amino group in bifunctional precursors like 5-hydroxymethylfurfurylamine, leaving the hydroxyl group untouched and thus avoiding the need for protection-deprotection steps. nih.govacs.org

Strategies for Functionalization and Derivatization of the Furan Ring

The furan ring in this compound is a versatile platform that can be chemically modified to produce a range of derivatives with tailored properties. acs.org The presence of multiple reactive sites on the furan ring allows for various transformations. chim.it

One significant functionalization is the introduction of a hydroxymethyl group at the C5 position of the furan ring, yielding N-[(5-(hydroxymethyl)furan-2-yl)methyl]propionamide. nih.govacs.orgacs.org This derivative is synthesized via the lipase-catalyzed acylation of 5-hydroxymethylfurfurylamine, a biomass-derived platform chemical. nih.govacs.org The hydroxyl group provides a handle for further modifications, such as esterification or etherification.

Other strategies for furan ring functionalization, though not specifically documented for this compound itself, are well-established for other furanic compounds and could be applied analogously. These include:

Electrophilic Substitution: The electron-rich nature of the furan ring makes it susceptible to electrophilic substitution reactions like nitration, sulfonation, and Friedel-Crafts acylation, typically occurring at the C5 position.

Fluorination and Fluoroalkylation: Modern methods allow for the direct introduction of fluorine or fluoroalkyl groups onto the furan ring using radical-mediated or transition-metal-catalyzed C-H functionalization reactions. mdpi.com

Palladium-Catalyzed Cyclization: The furan ring can act as a component in palladium-catalyzed intramolecular cyclization reactions to construct more complex heterocyclic systems, such as indoles. nih.gov

These functionalization strategies enable the creation of a diverse library of this compound derivatives for various applications.

Approaches to Modifying the Propionamide Backbone

Modification of the propionamide backbone of this compound allows for the fine-tuning of the molecule's steric and electronic properties. These modifications can be achieved by altering either the acyl group or the substituents on the amide nitrogen.

A key strategy involves replacing the propionyl group with other acyl moieties. This is readily accomplished by using different acyl donors in either chemical or enzymatic synthesis. For example, lipase-catalyzed acylation of furfurylamine or its derivatives has been used to synthesize a range of N-furfuryl amides, including:

N-[(5-(Hydroxymethyl)furan-2-yl)methyl]acetamide nih.govacs.org

N-[(5-(Hydroxymethyl)furan-2-yl)methyl]hexanamide acs.org

N-[(5-(Hydroxymethyl)furan-2-yl)methyl]-2-phenylacetamide nih.govacs.org

N-[(5-(Hydroxymethyl)furan-2-yl)methyl]dodecanamide nih.gov

Another approach is to introduce substituents onto the propionyl group itself. A notable example is the synthesis of N-(furan-2-ylmethyl)-2-(4-isobutylphenyl)propanamide, a derivative of the well-known anti-inflammatory drug ibuprofen. untan.ac.id This modification is achieved by using 2-(4-isobutylphenyl)propanoyl chloride as the acylating agent in the reaction with furfurylamine. untan.ac.id This demonstrates how a pharmacologically active moiety can be incorporated into the backbone.

Furthermore, the amide nitrogen itself can be substituted. For instance, the synthesis of (E)-N-(but-2-en-1-yl)-N-(furan-2-ylmethyl)propionamide involves the alkylation of the amide nitrogen, creating a tertiary amide. doi.org Such modifications can significantly alter the compound's three-dimensional structure and hydrogen bonding capabilities.

Analytical Techniques for Rigorous Structural Elucidation of Synthesized Compounds

The structural confirmation of this compound and its synthesized derivatives relies on a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and functional groups present in the molecule. ontosight.ai The primary techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). acs.org

IR spectroscopy is used to identify key functional groups. For instance, the amide C=O stretching vibration typically appears around 1645 cm⁻¹, while the N-H bond stretch is observed near 3350 cm⁻¹. acs.orgacs.org Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is used to determine the precise molecular weight and elemental composition of the synthesized compounds, confirming their chemical formula. acs.orgacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound and its analogues. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. acs.orgacs.org

¹H NMR: The proton NMR spectrum reveals the chemical environment of each proton. For the furan ring, characteristic signals appear between δ 6.0 and 7.4 ppm. untan.ac.id The methylene (B1212753) protons (CH₂) adjacent to the amide nitrogen typically appear as a doublet around δ 4.3-4.4 ppm due to coupling with the N-H proton. nih.govacs.org The protons of the propionyl group exhibit a characteristic ethyl pattern: a quartet around δ 2.2 ppm for the CH₂ group and a triplet around δ 1.1 ppm for the CH₃ group. nih.govacs.org

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The amide carbonyl carbon is typically observed around δ 170-174 ppm. nih.govacs.org The carbons of the furan ring resonate in the aromatic region (δ 107-154 ppm). nih.govacs.org The methylene carbon attached to the nitrogen appears around δ 36-37 ppm, while the carbons of the propionyl group are found further upfield. nih.govacs.org

The tables below present NMR data for derivatives of this compound, illustrating the characteristic chemical shifts.

Table 1: ¹H and ¹³C NMR Data for N-[(5-(hydroxymethyl)furan-2-yl)methyl]propionamide in CDCl₃ nih.govacs.orgacs.org This compound represents a furan-ring-functionalized derivative.

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Propionamide CH₃ | 1.12 (t, J = 7.6 Hz, 3H) | 9.8 |

| Propionamide CH₂ | 2.20 (q, J = 7.6 Hz, 2H) | 29.6 |

| Amide C=O | - | 174.1 |

| Furan-CH₂-N | 4.35 (d, J = 5.5 Hz, 2H) | 36.7 |

| Furan-H3 | 6.13 (d, J = 3.2 Hz, 1H) | 108.2 |

| Furan-H4 | 6.17 (d, J = 3.2 Hz, 1H) | 108.7 |

| Furan-C2 | - | 151.5 |

| Furan-C5 | - | 154.0 |

| Furan-CH₂OH | 4.52 (s, 2H) | 57.3 |

Table 2: ¹H NMR Data for N-(furan-2-ylmethyl)-2-(4-isobutylphenyl)propanamide in CDCl₃ untan.ac.idThis compound represents a backbone-modified derivative.

| Assignment | ¹H NMR (δ, ppm) |

| Isobutyl CH₃ | 0.82-0.89 (m, 6H) |

| Propanamide CH₃ | 2.43-2.45 (m, 3H) |

| Isobutyl CH | 1.80-1.87 (m, 1H) |

| Propanamide CH | 3.55 (m, 1H) |

| Furan-CH₂-N | 4.30-4.43 (m, 2H) |

| Amide NH | 5.63 (br s, 1H) |

| Furan-H3/H4 | 6.07 (s, 1H), 6.25 (s, 1H) |

| Phenyl-H & Furan-H5 | 7.09-7.28 (m, 4H) |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is essential for confirming its molecular formula.

While detailed experimental mass spectra such as EI-MS or full HR-EI-MS for this compound are not extensively detailed in the reviewed literature, its fundamental mass spectrometric properties can be derived from its chemical formula.

Table 1: Molecular Formula and Weight of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₁NO₂ | bldpharm.com |

| Molecular Weight | 153.18 g/mol | bldpharm.com |

High-resolution mass spectrometry (HRMS) has been utilized to characterize analogous furan-containing amides. For instance, the related compound N-[(5-hydroxymethyl)furan-2-yl)methyl]propionamide was analyzed using ESI-TOF-HRMS, which confirmed its calculated mass with high accuracy. nih.govacs.org Another similar compound, (E)-N-(but-2-en-1-yl)-N-(furan-2-ylmethyl)propionamide, was characterized by HRMS using an ASAP+ source, with the found mass closely matching the calculated value for its protonated molecule [M+H]⁺. doi.org These examples underscore the utility of HRMS in the structural confirmation of furan derivatives, though specific data for the title compound remains elusive in primary research literature.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the amide and furan moieties.

Detailed research findings have identified several key vibrational frequencies for this compound.

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Source |

|---|---|---|

| 3292 | N-H stretching | rsc.org |

| 2941 | C-H stretching | rsc.org |

| 1641 | C=O stretching (Amide I) | rsc.org |

| 1510 | N-H bending (Amide II) | rsc.org |

The presence of a strong absorption band around 3292 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide. rsc.org The band at 1641 cm⁻¹ corresponds to the carbonyl (C=O) stretching, often referred to as the Amide I band. rsc.org The band at 1510 cm⁻¹ is characteristic of the N-H bending vibration, known as the Amide II band. rsc.org Additionally, C-H stretching vibrations are observed at 2941 cm⁻¹. rsc.org The analysis of related furan derivatives by IR spectroscopy further supports the assignment of these characteristic functional group frequencies. nih.govacs.orgrsc.org

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Despite its utility, a search of the scientific literature did not yield any published single-crystal X-ray diffraction data for this compound. This suggests that either the compound has not been successfully crystallized and analyzed by this method, or the data has not been made publicly available.

However, crystallographic studies have been conducted on more complex derivatives. For example, the crystal structure of 2-cyano-N-(furan-2-ylmethyl)-3-(3-nitrophenyl)propanamide has been determined, revealing details about the orientation of the furan and acetamide (B32628) groups and the intermolecular hydrogen bonding networks that dictate its crystal packing. nih.govnih.govevitachem.com While this information provides insight into the conformational possibilities of the furfurylamide moiety, the specific solid-state structure of the parent compound remains unconfirmed.

Exploration of Biological Activities via In Vitro Assays and Cellular Models

The furan nucleus is a core component of many compounds investigated for their biological activities. Derivatives of furan have been explored for a range of therapeutic effects, including antimicrobial properties against bacteria, fungi, and viruses. The antimicrobial actions of furan-containing compounds are often attributed to their unique chemical structures, which can allow for the selective inhibition of microbial growth and the modification of essential enzymes.

Specific studies detailing the antibacterial activity and bacterial strain susceptibility of this compound are not available in the reviewed scientific literature. While various furan derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, no data could be found to characterize the specific efficacy or minimum inhibitory concentrations (MICs) of this compound against any bacterial strains.

Detailed investigations into the specific antifungal properties of this compound have not been reported in the available scientific literature. Although compounds containing the furan moiety have been recognized for their potential as antifungal agents, specific data, such as activity against particular fungal species or inhibitory concentrations for this compound, remains uncharacterized.

There is no specific information in the reviewed scientific literature regarding the antiviral effects of this compound. While the broader class of furan derivatives has been a subject of interest in the development of antiviral therapies, the potential activity of this compound against any specific viruses has not been documented.

Compounds incorporating a furan ring are known to be of significant interest in medicinal chemistry for their potential anti-inflammatory properties. Studies on various furan derivatives have shown that they can exert anti-inflammatory effects through several mechanisms. These include the suppression of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as antioxidant activities that mitigate oxidative stress, a key component of inflammation. The anti-inflammatory properties of furan compounds are often linked to their ability to modulate signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways.

Specific data on the inhibitory activity of this compound against lipoxygenase (LOX) enzymes, including 15-lipoxygenase (15-LOX), is not available in the published scientific literature. Lipoxygenases are a family of enzymes crucial to the inflammatory cascade, and their inhibition is a key target for anti-inflammatory drug development. While some complex propionamide derivatives have been evaluated for LOX inhibition, no studies were found that specifically assess the potential of this compound as a LOX inhibitor or define its mechanism of action.

Data Tables

No specific experimental data for this compound was available in the reviewed sources to populate data tables for antimicrobial susceptibility or lipoxygenase inhibition.

Anti-Inflammatory Effects and Associated Molecular Pathways

Cyclooxygenase (COX) Modulation

The cyclooxygenase (COX) enzymes are key players in the inflammatory process, catalyzing the production of prostaglandins. There are two main isoforms, COX-1, which is constitutively expressed for housekeeping functions, and COX-2, which is induced during inflammation, making it a significant therapeutic target. nih.gov While research into the direct effects of this compound on COX enzymes is not extensively detailed, studies on structurally related heterocyclic compounds provide insights into potential activity. For instance, a series of thiazolyl derivatives, which, like this compound, are heterocyclic compounds, demonstrated inhibitory activity against both COX-1 and COX-2 isozymes. mdpi.com Some of these derivatives showed significant selectivity for COX-2, a desirable trait for anti-inflammatory agents to reduce gastrointestinal side effects associated with non-selective COX inhibitors. nih.govmdpi.com The exploration of diaryl heterocycles, including those with furan and pyrazole (B372694) scaffolds, has also yielded compounds with potent COX-2 inhibition. nih.gov These findings suggest that the furan moiety within this compound could contribute to its interaction with and modulation of COX enzymes, though specific inhibitory concentrations (IC₅₀) and selectivity indices for this particular compound are not yet established.

Membrane Stabilization Studies (e.g., on RBCs)

The ability of a compound to stabilize cell membranes, particularly red blood cell (RBC) membranes, is an indicator of its anti-inflammatory potential. Membrane stabilization prevents the release of lysosomal enzymes and other inflammatory mediators. Some studies on small amphipathic molecules, a class to which this compound could be functionally related, have shown low toxicity against human red blood cells, suggesting good membrane compatibility. nih.gov For example, certain β²,²-amino acid derivatives displayed potent anticancer activity while having high EC₅₀ values (>200 μM) against RBCs, indicating a lack of significant hemolytic activity. nih.gov Research on the permeability of RBC membranes has shown that molecules like hydrogen peroxide diffuse through the lipid fraction or unidentified proteins, a process that can be influenced by membrane-active compounds. nih.gov While direct studies on this compound's membrane-stabilizing effects are not available, its structural characteristics warrant investigation in this area to fully understand its pharmacological profile.

Anticancer and Antiproliferative Activity in Various Cancer Cell Lines

The furan scaffold is a component of numerous compounds investigated for their anticancer properties. researchgate.netajms.iq Derivatives of this compound have shown notable antiproliferative activity across a range of human cancer cell lines. For instance, furan-based 1,3,4-oxadiazole (B1194373) derivatives have demonstrated promising anticancer activity against prostate (DU145) and liver (HepG2) cancer cell lines. biointerfaceresearch.com Similarly, novel carbamothioyl-furan-2-carboxamide derivatives have been tested against HepG2, Huh-7, and MCF-7 cancer cells, with some compounds showing significant anticancer potential. mdpi.com The versatility of the furan ring allows for the synthesis of diverse structures, including those with thiazolidine (B150603) and pyrazole moieties, which have exhibited selective and effective antitumor action against leukemia (CCRF-CEM) and breast cancer (MCF7) cell lines, among others. researchgate.netajms.iq

| Derivative Class | Cell Line(s) | Observed Effect | Reference |

| Furan-based 1,3,4-oxadiazole | DU145 (Prostate), HepG2 (Liver) | Promising anticancer activity | biointerfaceresearch.com |

| Carbamothioyl-furan-2-carboxamide | HepG2 (Liver), Huh-7 (Liver), MCF-7 (Breast) | Significant anticancer potential | mdpi.com |

| Furan-thiazolidine hybrid | CCRF-CEM (Leukemia) | Selective antitumor action (GP 13.77–29.32%) | ajms.iq |

| Furan-pyrazole hybrid | MCF7 (Breast), A549 (Lung), HepG2 (Liver) | Strong inhibitory activity (87.2-95.3% mortality) | researchgate.netajms.iq |

Potential to Induce Apoptosis and Interact with Cellular Signaling Pathways

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells, and its induction is a primary goal of many cancer therapies. uevora.ptnih.gov The anticancer effects of furan-containing compounds are often linked to their ability to trigger apoptosis. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. uevora.ptnih.gov These pathways involve complex signaling cascades that can be modulated by small molecules. uevora.pt For example, inhibition of certain cellular targets by these compounds can disrupt proteostasis, leading to an unfolded protein response (UPR) and subsequent apoptosis. nih.gov The activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, such as JNK and p38, is also a known mechanism for inducing apoptosis in response to cellular stress. mdpi.com Studies suggest that furan derivatives may interact with these cellular signaling pathways, leading to the activation of caspases and the upregulation of pro-apoptotic proteins, ultimately causing cancer cell death. smolecule.comevitachem.com

Inhibition of Specific Enzymes and Receptors in Cancer Biology (e.g., KPNB1, Topoisomerase I)

Targeting specific enzymes and receptors that are overexpressed or play a critical role in cancer cell survival is a key strategy in modern drug discovery. Karyopherin β1 (KPNB1), a nuclear import receptor, and Topoisomerase I, an enzyme essential for DNA replication, are two such targets.

KPNB1 Inhibition: KPNB1 is upregulated in several cancers, including glioblastoma, and its inhibition can lead to apoptosis. nih.gov The inhibition of KPNB1 disrupts the transport of proteins into the nucleus, causing cellular stress and triggering the unfolded protein response, which can mediate apoptosis. nih.govresearchgate.net A synthetic compound, N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, which shares structural similarities with this compound, has been identified as a potent inhibitor of KPNB1, demonstrating anticancer activity in cell-based assays. mdpi.comscribd.com

Topoisomerase I Inhibition: Topoisomerase I is another validated target for anticancer drugs. Its inhibition leads to DNA damage and cell death. google.comnih.gov Benzimidazole-1,3,4-oxadiazole hybrids containing furan moieties have been shown to exhibit potent antiproliferative activity by inhibiting the Topoisomerase I enzyme. biointerfaceresearch.com

| Target Enzyme | Derivative Structure | Potency (IC₅₀) | Reference |

| KPNB1 | N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide | 0.12 µM | vulcanchem.com |

| Topoisomerase I | Benzimidazole-1,3,4-oxadiazole hybrid | 0.205-0.224 µM | biointerfaceresearch.com |

Antioxidant Capacity and Radical Scavenging Mechanisms

Antioxidants play a role in mitigating cellular damage caused by reactive oxygen species. The antioxidant capacity of a compound can be evaluated through various assays that measure its ability to scavenge free radicals. The primary mechanisms of radical scavenging include hydrogen atom transfer (HAT), sequential electron transfer proton transfer (SET-PT), and stepwise proton loss electron transfer (SPLET). nih.gov The chemical structure of a compound, particularly the presence of hydroxyl groups and conjugated systems, heavily influences its antioxidant potential. nih.gov While specific data on the antioxidant capacity of this compound is limited, research on a structurally related compound, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), suggests potential neuroprotective properties which are often associated with antioxidant activity. nih.govnih.gov The furan ring itself, present in many natural and synthetic compounds, can contribute to antioxidant effects, warranting further investigation into the radical scavenging mechanisms of this compound.

Central Nervous System (CNS) Activity and Neuropharmacological Modulations

Compounds active in the central nervous system (CNS) are crucial for treating neurodegenerative diseases and psychiatric disorders. Research on a close analog, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), has demonstrated significant neuropharmacological activity. nih.gov F2MPA acts as a moderate, selective, and partially reversible inhibitor of monoamine oxidase B (MAO-B). nih.govnih.gov MAO-B inhibitors are known to enhance monoaminergic transmission and possess neuroprotective properties, which is a promising strategy for cognitive impairment in conditions like Alzheimer's disease. nih.govnih.gov In vivo studies showed that F2MPA could enhance synaptic transmission and potentiate long-term potentiation (LTP) in the hippocampus, a brain region critical for memory, without inducing seizures. nih.gov These findings suggest that the N-(furan-2-ylmethyl) moiety is a viable scaffold for developing CNS-active agents, and this compound itself may possess uninvestigated neuropharmacological properties.

An article on the preclinical pharmacological and mechanistic investigations of This compound cannot be generated as requested.

A thorough review of available scientific literature and chemical databases reveals a lack of specific published research connecting the compound This compound with the biological targets and preclinical studies outlined in the provided structure.

The specific areas of investigation requested, including:

Monoamine Oxidase (MAO) Inhibition Kinetics

Effects on Synaptic Transmission and Long-Term Potentiation (LTP)

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Immunoproteasome Subunit (β1i, β5i) Inhibition

ST2/Interleukin-33 (IL-33) Binding Inhibition

In Vivo Preclinical Efficacy and Mechanisms

have been studied for other structurally related but distinct molecules. For instance, research on MAO inhibition and long-term potentiation is available for the compound N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) nih.govnih.gov, which differs in its chemical structure from the requested propionamide. Similarly, studies on immunoproteasome inhibition have been conducted on complex acetamide derivatives containing a furan-2-ylmethyl group, but not on this compound itself nih.gov.

Due to the strict requirement to focus solely on This compound and the absence of specific data for this compound within the requested pharmacological contexts, generating a scientifically accurate and informative article that adheres to the provided outline is not possible. Attributing findings from other molecules to this compound would be scientifically inaccurate.

In Vivo Preclinical Studies in Animal Models (Focus on Efficacy and Mechanisms)

Evaluation in Cognitive Enhancement Models (e.g., Rodent Models)

No published studies were found that evaluated this compound in preclinical models of cognition.

Assessment of Therapeutic Potential in Preclinical Disease Models (e.g., Inflammatory, Infectious)

No published studies were found that assessed the therapeutic potential of this compound in preclinical models of inflammatory or infectious diseases.

Structure Activity Relationship Sar Studies of N Furan 2 Ylmethyl Propionamide and Its Analogs

Correlating Specific Structural Modifications with Changes in Biological Potency

The biological potency of N-(furan-2-ylmethyl)propionamide analogs can be significantly altered by specific structural modifications. The core structure, consisting of a furan (B31954) ring, a methylene (B1212753) linker, and a propionamide (B166681) group, provides a scaffold that can be systematically modified to probe interactions with biological targets.

One area of modification is the amide moiety . Replacing the propionamide with other acyl groups can influence activity. For instance, the nature of the substituent on the amide nitrogen is critical. In a series of 7-chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, a switch from amides to tertiary amines on a piperidine (B6355638) ring attached to the core proved beneficial for binding affinity. mdpi.com

The furan ring itself is another key site for modification. Substitution on the furan ring can lead to significant changes in potency. For example, in a series of 1-(Furan-2-ylmethyl)pyrrolidine-based inhibitors of Stimulation-2 (ST2), the introduction of a 5-(2-nitrophenyl) group on the furan ring was a key structural feature of the active compounds. nih.gov The electronic properties of the substituent on the furan ring can have a pronounced effect. For instance, the presence of an electron-withdrawing group like a nitro group can enhance interactions with the target protein.

Systematic SAR studies on 1,3-diarylpyrazolyl-acylsulfonamides as anti-tuberculosis agents demonstrated the importance of specific functionalities. While not direct analogs of this compound, the principles of SAR are transferable. In this series, methylation of the sulfonamide NH led to a significant decrease in activity, highlighting the importance of the hydrogen-bonding capability of this group. nih.gov Similarly, replacing a pyrazole (B372694) core with a furan ring in one analog resulted in improved activity, which was attributed to the higher electronegativity of the oxygen atom in the furan ring, potentially leading to stronger hydrogen bonding interactions. nih.gov

The following table summarizes the impact of certain structural modifications on biological potency based on findings from various studies.

| Compound Series | Structural Modification | Effect on Biological Potency | Reference |

| 1-(Furan-2-ylmethyl)pyrrolidine-based ST2 inhibitors | Addition of a 5-(2-nitrophenyl) group to the furan ring | Essential for inhibitory activity | nih.gov |

| 7-Chloro-9H-pyrimido[4,5-b]indole-based GSK-3β inhibitors | Conversion of amides to tertiary amines on an appended piperidine | Beneficial for binding affinity | mdpi.com |

| 1,3-Diarylpyrazolyl-acylsulfonamides | Methylation of the sulfonamide NH | Significant decrease in anti-Mtb activity | nih.gov |

| 1,3-Diarylpyrazolyl-acylsulfonamides | Replacement of a pyrazole with a furan ring | Improved anti-Mtb activity | nih.gov |

Identification of Critical Pharmacophoric Features for Target Interaction

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its analogs, several key pharmacophoric features have been identified through computational and experimental studies.

A common pharmacophore model for kinase inhibitors, a class to which some furan-containing compounds belong, often includes:

Hydrogen bond acceptors (HBA)

Hydrogen bond donors (HBD)

Hydrophobic regions

Aromatic rings

In the context of this compound analogs, the furan ring can act as a hydrophobic feature and its oxygen atom can serve as a hydrogen bond acceptor. The amide group is a classic pharmacophoric element, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group as a hydrogen bond donor.

A study on inhibitors of the immunoproteasome identified a pharmacophore model characterized by five features: two hydrogen bond acceptors, one hydrogen bond donor, and two hydrophobic interactions. mdpi.com Another e-pharmacophore hypothesis for the β5i subunit of the proteasome included two aromatic rings, two hydrogen bond donors, and a hydrogen bond acceptor. mdpi.com These models, while not specific to this compound itself, provide a framework for understanding the types of interactions that furan-containing amides might engage in.

For a series of potent adenosine (B11128) A2A receptor antagonists, a pharmacophore model was developed that included two lipophilic hydrogen bond acceptors, one hydrophobic aliphatic/aromatic group, and one aromatic ring. researchgate.net The furan ring in such structures can fulfill the role of the aromatic/hydrophobic group.

The table below outlines key pharmacophoric features identified for related compound classes which can be extrapolated to understand the interactions of this compound analogs.

| Target/Compound Class | Identified Pharmacophoric Features | Reference |

| Immunoproteasome Inhibitors | 2 HBA, 1 HBD, 2 Hydrophobic Interactions | mdpi.com |

| β5i Subunit Inhibitors | 2 Aromatic Rings, 2 HBD, 1 HBA | mdpi.com |

| Adenosine A2A Receptor Antagonists | 2 Lipophilic HBA, 1 Hydrophobic Group, 1 Aromatic Ring | researchgate.net |

| Kinase Inhibitors | Aromatic features, HBD, HBA | jbino.com |

Influence of Substituent Positions and Nature on Target Binding Affinity and Selectivity

The position and nature of substituents on the core scaffold of this compound analogs are critical determinants of their binding affinity and selectivity for a particular biological target.

Substituent Position:

The regiochemistry of substitution on the furan ring is a key factor. In many biologically active furan derivatives, substitution at the 2- and 5-positions is common. For instance, in the previously mentioned ST2 inhibitors, the critical nitrophenyl group is located at the 5-position of the furan ring, opposite the methylene linker at the 2-position. nih.gov

The position of substituents on other parts of the molecule is also important. In a series of melatonin (B1676174) receptor ligands with a tetrahydroquinoline scaffold, the position of a methoxy (B1213986) group was investigated. uniurb.it This highlights that even on distal parts of the molecule, the location of a substituent can profoundly impact receptor interaction.

Nature of Substituents:

The electronic and steric properties of substituents play a significant role.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can alter the charge distribution of the molecule, affecting its ability to form hydrogen bonds or engage in electrostatic interactions. As noted, an electron-withdrawing nitro group on the furan ring was beneficial for the activity of ST2 inhibitors. nih.gov

Steric Effects: The size and shape of a substituent can influence how well the molecule fits into the binding pocket of a target. Large, bulky groups may cause steric hindrance, preventing optimal binding. Conversely, in some cases, a larger substituent may be required to fill a hydrophobic pocket and enhance binding affinity. In a study of fexofenadine (B15129) amide derivatives, a compound with a bulky N-decyl group showed lower potency, potentially due to steric factors. tandfonline.com

Lipophilicity: The lipophilicity of substituents can affect both the binding of the molecule to its target and its pharmacokinetic properties. Increasing lipophilicity can sometimes enhance binding to hydrophobic pockets but can also lead to issues with solubility and metabolism.

The following table provides examples of how substituent position and nature affect biological activity.

| Compound Series | Substituent and Position | Influence on Activity | Reference |

| 1-(Furan-2-ylmethyl)pyrrolidine-based ST2 inhibitors | 5-(2-nitrophenyl) on furan ring | Crucial for activity, likely due to electronic and steric effects. | nih.gov |

| Fexofenadine amide derivatives | N-decyl group | Lower potency, possibly due to steric hindrance. | tandfonline.com |

| Melatonin receptor ligands | Methoxy group on tetrahydroquinoline ring | Position influences binding affinity and selectivity. | uniurb.it |

| Adenosine A2A Receptor Antagonists | Thiophene-2-sulfonamide group | Contributes to strong binding affinity. | researchgate.net |

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of chiral compounds. Since biological targets such as enzymes and receptors are themselves chiral, they often exhibit stereoselectivity, meaning they will interact differently with different stereoisomers of a ligand.

For analogs of this compound that contain chiral centers, the absolute configuration (R or S) at these centers can have a dramatic impact on potency and efficacy. A chiral center could be introduced, for example, by substitution on the propionamide chain or on a cyclic moiety appended to the core structure.

In a study of melatonin receptor ligands, the stereochemistry of a 2-acylaminomethyltetrahydroquinoline scaffold was found to be a key determinant of binding affinity and agonist behavior. uniurb.it Molecular dynamics simulations revealed that the different stereoisomers adopted distinct conformations, leading to different interactions with the receptor.

While the parent compound this compound is not chiral, many of its more complex analogs are. For instance, in the development of TRPV1 antagonists, the propionamide moiety often contains a chiral center at the alpha-carbon. nih.gov The biological activity of these compounds is typically highly dependent on the configuration at this center.

The importance of stereochemistry underscores the three-dimensional nature of drug-receptor interactions. Even subtle changes in the spatial arrangement of functional groups can lead to a significant loss or gain of biological activity. Therefore, when designing and synthesizing new analogs of this compound, controlling and characterizing the stereochemistry is essential for a complete understanding of the SAR.

Computational and in Silico Approaches in N Furan 2 Ylmethyl Propionamide Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand like N-(furan-2-ylmethyl)propionamide might interact with a biological target at the atomic level.

Research on structurally similar compounds demonstrates the utility of this approach. For instance, in studies of amide derivatives of fexofenadine (B15129), molecular docking was used to predict the binding interactions with the tyrosinase enzyme. The most active compounds in these studies also showed the highest docking scores, indicating a strong correlation between predicted binding affinity and observed inhibitory activity. tandfonline.com Similarly, docking studies on furan-containing carboxamides against proteins from Mycobacterium tuberculosis helped identify potential inhibitors by predicting their binding affinity within the receptor's active site. nih.gov

The general workflow for such a study involves preparing the 3D structures of the ligand and the target protein. Docking software, such as AutoDock Vina or PyRX, is then used to generate various possible binding poses of the ligand within the protein's active site. nih.govnih.gov These poses are scored based on their calculated binding energy, with lower energies typically indicating a more stable interaction. Analysis of the best-scoring poses reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, the docking of a furan-containing compound into the active site of a β-ketoacyl-ACP synthase showed that the furan (B31954) ring could form a π-stacking interaction with a key phenylalanine residue. nih.gov

| Compound Type | Target Protein | Key Findings from Docking | Reference |

|---|---|---|---|

| Furan-containing carboxamides | InhA and EthR (M. tuberculosis) | Compounds showed better binding affinity than control drugs, indicating potential as antituberculosis agents. | nih.gov |

| Amide derivatives of fexofenadine | Tyrosinase | The most active compounds exhibited the highest docking scores, validating the predicted binding modes. | tandfonline.com |

| Furan-containing pyrimidine (B1678525) derivative | Immunoproteasome (β1i and β5i subunits) | The furan ring formed a π-stacking interaction with key amino acid residues (Phe31 and Tyr169). | nih.gov |

| Acyl group-containing compounds | HIV-1 protease mutant | A furan-containing imidazolidine-2,4-dione derivative showed a strong binding energy of -9.0 kcal/mol. | laurinpublishers.com |

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. evitachem.com For this compound, DFT calculations can provide insights into its molecular properties, such as the distribution of electron density, the energies of its frontier molecular orbitals (HOMO and LUMO), and its vibrational frequencies.

DFT studies on related amide derivatives have been successfully used to correlate theoretical parameters with experimental findings. tandfonline.com For example, calculations can determine the HOMO-LUMO energy gap, which is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more reactive. Other calculated parameters include electrostatic potential, which helps identify regions of the molecule that are prone to electrophilic or nucleophilic attack. In the context of drug design, this information can explain why certain parts of the molecule are critical for binding to a receptor. tandfonline.comevitachem.com

These computational methods are also used to predict spectroscopic properties, which can then be compared with experimental data from techniques like NMR or IR spectroscopy to confirm the molecule's structure. evitachem.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates one or more chemical descriptors of a molecule to its activity. mdpi.com

For a series of compounds related to this compound, a QSAR study would involve several steps. First, the biological activity of each compound is determined experimentally. Next, a set of molecular descriptors is calculated for each compound. These descriptors can encode various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Finally, a statistical method, such as multiple linear regression, is used to build a model that connects the descriptors to the activity. mdpi.comnih.gov

A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. mdpi.com For example, a 3D-QSAR pharmacophore modeling approach was used to identify a potent furan-containing antagonist for the adenosine (B11128) A2A receptor. researchgate.net The quality of a QSAR model is typically assessed by its statistical parameters, such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q² or r²(CV)), which measure the model's goodness of fit and internal predictive power, respectively. mdpi.com

Pharmacophore Modeling and Virtual Screening Strategies for Lead Compound Identification

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to bind to a specific target receptor. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. jbino.com

For instance, a pharmacophore model for VEGFR-2 kinase inhibitors was used to screen a database of over 800,000 compounds, leading to the identification of 10 new inhibitors. nih.gov In a study on immunoproteasome inhibitors, a pharmacophore model generated for a furan-containing compound included features like a hydrogen bond acceptor, a hydrogen bond donor, and aromatic rings. nih.gov This approach efficiently filters vast chemical libraries to a manageable number of candidates for further experimental testing.

| Target | Key Pharmacophoric Features | Screening Outcome | Reference |

|---|---|---|---|

| VEGFR-2 Kinase | Not specified | Identified 10 compounds with IC50 values in the 1-10 µM range from a database of 820,000. | nih.gov |

| Immunoproteasome | Hydrogen bond acceptors, hydrogen bond donors, aromatic rings. | Identified compounds with micromolar inhibitory activity. | nih.gov |

| Adenosine A2A Receptor | Two lipophilic hydrogen bond acceptors, one hydrophobic group, one aromatic ring. | Identified a potent furan-containing antagonist from the MayBridge database. | researchgate.net |

Prediction of Absorption, Distribution, and Excretion (ADME) Properties

The effectiveness of a drug is not only determined by its binding affinity to the target but also by its pharmacokinetic properties, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools are widely used to predict these properties early in the drug discovery process, helping to identify candidates with favorable drug-like characteristics and avoid costly failures in later stages.

Various computational models and web-based platforms, such as SwissADME and pkCSM, are available to predict a wide range of ADME parameters. nih.gov These predictions are typically based on the molecule's 2D or 3D structure. For this compound, these tools could estimate properties like gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (which are crucial for metabolism), and potential toxicity. nih.govnih.gov For example, a study on N-(furan-2-ylmethyl)-N-prop-2-yn-1-amine derivatives evaluated their ADMET properties and found them to have moderate to good drug-likeness. nih.gov Adherence to guidelines like Lipinski's Rule of Five is also commonly assessed to predict oral bioavailability. laurinpublishers.com

Molecular Dynamics (MD) Simulations and Molecular Mechanics Poisson–Boltzmann Surface Area (MM-PBSA) Studies for Dynamic Stability

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in a molecular system over time, providing insights into the flexibility of the protein and the ligand, and the stability of their complex. nih.gov

In the context of this compound research, an MD simulation would typically start with the best-scoring pose from a docking study. The complex is solvated in a water box, and the system's trajectory is calculated over a period of nanoseconds. nih.govscispace.com Analysis of the trajectory can reveal important information about the stability of the complex. Key parameters that are often monitored include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein or ligand backbone atoms over time compared to a reference structure. A stable RMSD suggests that the complex has reached equilibrium and is not undergoing major conformational changes. nih.govresearchgate.net

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues around their average positions, highlighting the flexible regions of the protein. nih.gov

Solvent Accessible Surface Area (SASA): Measures the surface area of the protein that is accessible to the solvent. Changes in SASA can indicate conformational changes upon ligand binding. researchgate.net

Following the MD simulation, methods like the Molecular Mechanics Poisson–Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy of the ligand-receptor complex. This provides a more accurate estimate of the binding affinity than docking scores alone, as it accounts for solvent effects and entropic contributions.

Metabolic Pathways and Biotransformation Research of N Furan 2 Ylmethyl Propionamide Preclinical

In Vitro Metabolic Stability Assessment (e.g., Microsomal Stability)

The metabolic stability of a new chemical entity is a critical parameter evaluated early in preclinical development to predict its in vivo half-life and clearance. This assessment is typically performed using in vitro systems such as liver microsomes or hepatocytes from various species, including humans, rats, and mice. nih.govnih.gov These systems contain the primary enzymes responsible for drug metabolism. libretexts.orgacs.org The stability of a compound is determined by incubating it with the test system (e.g., human liver microsomes, HLM) and monitoring the decrease in the parent compound's concentration over time using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov From this data, key pharmacokinetic parameters such as in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. scispace.com

For N-(furan-2-ylmethyl)propionamide, while direct data is unavailable, studies on structurally related furan-containing amides reveal a wide range of metabolic stabilities. For example, in research on RIP1 kinase inhibitors, some furan-amide compounds were found to be highly unstable with a half-life of less than 5 minutes in human liver microsomes, while others, like the clinical candidate RIPA-56, were highly stable with a half-life exceeding 200 minutes. nih.gov Similarly, studies on 1-(furan-2-ylmethyl)pyrrolidine-based inhibitors showed that small structural modifications, such as substitutions on the furan (B31954) ring or changes to an amine group, significantly altered metabolic stability in both human and mouse liver microsomes. umn.edu

This variability highlights that the stability of this compound would be highly dependent on its specific structure and susceptibility to metabolic enzymes. Based on analogous compounds, its stability could range from low to high.

Table 1: Representative Metabolic Stability of Structurally Related Furan-Amides in Liver Microsomes

| Compound Type | Test System | Observed Half-Life (t½) | Reference |

|---|---|---|---|

| RIP1 Kinase Inhibitor (amide series) | Human Liver Microsomes (HLM) | < 5 min | nih.gov |

| RIPA-56 (N-hydroxylated amide) | Human Liver Microsomes (HLM) | > 200 min | nih.gov |

| ST2 Inhibitor (iST2-1) | Mouse & Human Liver Microsomes | Short (unstable) | umn.edu |

| ST2 Inhibitor (analogue 14e) | Mouse & Human Liver Microsomes | Improved stability vs. iST2-1 | umn.edu |

Identification and Characterization of Metabolites and Biotransformation Products in Preclinical Models

The identification of metabolites is essential for understanding the biotransformation pathways of a drug candidate. Based on extensive research on furan metabolism in preclinical models like rats, the primary and most significant metabolic pathway for the furan ring involves its oxidation by cytochrome P450 enzymes. nih.gov

This oxidation generates a highly reactive and toxic intermediate, cis-2-butene-1,4-dial (BDA). nih.govnih.gov BDA is an electrophilic α,β-unsaturated dialdehyde (B1249045) that does not persist in vivo but rapidly reacts with cellular nucleophiles. umn.edu A major detoxification pathway involves the conjugation of BDA with glutathione (B108866) (GSH), a key cellular antioxidant. nih.govnih.gov This initial mono-glutathione conjugate of BDA can undergo further enzymatic processing to form various downstream metabolites that have been identified in the urine and bile of furan-treated rats. nih.govscispace.comnih.gov These metabolites include cysteine-lysine crosslinks and mercapturic acid derivatives. scispace.com

In addition to the furan ring-opening pathway, this compound could undergo other common metabolic reactions:

Therefore, preclinical studies in rats or mice would be expected to reveal a complex mixture of metabolites derived from these distinct pathways.

Table 2: Potential Metabolites of this compound in Preclinical Models

| Metabolite Class | Formation Pathway | Key Intermediate | Reference |

|---|---|---|---|

| Glutathione Conjugate Derivatives | Furan ring oxidation followed by conjugation with GSH | cis-2-Butene-1,4-dial (BDA) | nih.govnih.govnih.gov |

| Furfurylamine and Propionic Acid | Amide bond hydrolysis | N/A | researchgate.netbyjus.com |

| Propionamide and Furoic Acid | N-dealkylation of the furfuryl group | Furfural | frontiersin.orginchem.org |

| Hydroxylated Propionamide Derivative | C-H oxidation on the ethyl side chain | N/A | frontiersin.org |

Investigation of Enzymatic Systems Involved in Biotransformation (e.g., Sulfotransferases)

The biotransformation of this compound would be mediated by several enzyme systems, primarily Phase I and Phase II enzymes.

Phase I Enzymes: The most critical enzymes in the metabolism of the furan moiety are the Cytochrome P450 (CYP) monooxygenases. nih.gov Specifically, CYP2E1 has been identified as the primary enzyme responsible for the oxidation of furan to the reactive BDA intermediate. nih.gov Other CYP isoforms, such as CYP3A4, CYP2D6, and CYP2C19, are also known to contribute to the metabolism of various furan-containing compounds and could play a role in either furan ring oxidation or hydroxylation of the side chain. frontiersin.orgresearchgate.netAmide hydrolysis would be catalyzed by hydrolytic enzymes such as carboxylesterases or specific amidases (e.g., Fatty Acid Amide Hydrolase - FAAH), though amidases are generally less well-defined in drug metabolism compared to CYPs. researchgate.netresearchgate.netN-dealkylation is also a metabolic route commonly catalyzed by CYP enzymes. frontiersin.orgku.edu

Phase II Enzymes: Following the initial Phase I reactions, the resulting metabolites can be further processed by Phase II conjugating enzymes. The most prominent Phase II reaction for furan-derived metabolites is glutathione conjugation , catalyzed by Glutathione S-transferases (GSTs) , which attach GSH to the reactive BDA intermediate. acs.org The prompt specifically mentions Sulfotransferases (SULTs) . These enzymes catalyze the sulfation of hydroxyl groups. While this compound itself does not have a hydroxyl group, if a Phase I hydroxylation reaction were to occur on the propionyl side chain, the resulting alcohol could then become a substrate for a SULT enzyme, leading to a sulfate (B86663) conjugate.

Table 3: Enzymatic Systems Potentially Involved in the Biotransformation of this compound

| Metabolic Reaction | Primary Enzyme Family | Specific Enzymes (Examples) | Reference |

|---|---|---|---|

| Furan Ring Oxidation | Cytochrome P450 (CYP) | CYP2E1 | nih.gov |

| Amide Hydrolysis | Hydrolases | Carboxylesterases, Amidases (e.g., FAAH) | researchgate.net |

| N-Dealkylation | Cytochrome P450 (CYP) | CYP3A4, other CYPs | frontiersin.org |

| Glutathione Conjugation | Glutathione S-Transferases (GST) | Various GST isoforms | acs.org |

| Sulfation (of hydroxylated metabolite) | Sulfotransferases (SULT) | SULT1A1, SULT1E1, etc. | (Hypothetical) |

Analysis of Bioisosteric Effects on Metabolic Profiles

Bioisosteric replacement is a key strategy in medicinal chemistry to improve the metabolic properties of a lead compound. For this compound, several bioisosteric modifications could be proposed to alter its metabolic profile, primarily by blocking or attenuating the known metabolic pathways.

Table 4: Predicted Effects of Bioisosteric Modifications on the Metabolism of this compound

| Original Moiety | Bioisosteric Replacement | Predicted Effect on Metabolism |

|---|---|---|

| Furan Ring | Phenyl Ring or Thiophene Ring | Blocks furan ring oxidation pathway; likely increases metabolic stability and reduces reactive metabolite formation. |

| Propionyl C-H bond | Propionyl C-F bond | Blocks site-specific hydroxylation on the side chain, potentially increasing metabolic stability. |

| Amide Linkage (-CO-NH-) | Reverse Amide (-NH-CO-) or Sulfone (-SO2-) | Alters or blocks susceptibility to enzymatic hydrolysis by amidases/carboxylesterases. |

Advanced Research on N Furan 2 Ylmethyl Propionamide Derivatives and Analogs

Rational Design Principles for Novel Furan-Propionamide Hybrid Compounds

The design of novel furan-propionamide hybrid compounds is guided by established principles of medicinal chemistry, aiming to enhance therapeutic efficacy and selectivity. A key strategy is molecular hybridization , which involves combining the N-(furan-2-ylmethyl)propionamide scaffold with other pharmacophores to create a single hybrid molecule with potentially synergistic or additive biological activities. researchgate.netnih.govrsc.org This approach can lead to compounds with improved affinity for their biological targets, better pharmacokinetic profiles, and reduced off-target effects. researchgate.net

Structure-based drug design is another critical principle, particularly when the three-dimensional structure of the biological target is known. worktribe.comnih.gov By understanding the interactions between a ligand and its receptor at the molecular level, chemists can design furan-propionamide derivatives with optimized binding affinities. This often involves the use of computational modeling to predict how different structural modifications will affect the compound's interaction with the target's binding site.

Bioisosterism is a strategy used to modify the properties of a lead compound by replacing a functional group with another group that has similar physical and chemical properties. acs.org In the context of furan-propionamide derivatives, this could involve replacing the furan (B31954) ring with other five-membered heterocycles like thiophene (B33073) or selenophene (B38918) to modulate the compound's biological activity, selectivity, or metabolic stability. acs.org The strategic introduction of different substituents on the furan ring or the propionamide (B166681) moiety can also be used to fine-tune the molecule's electronic and steric properties, thereby influencing its biological profile. nih.gov

An example of rational design is seen in the development of pyrazole-furan/thiophene carboxamide hybrids as potential fungicides targeting succinate (B1194679) dehydrogenase. nih.gov This highlights how the furan-amide scaffold can be rationally modified to interact with a specific enzymatic target.

Synthesis and Comprehensive Characterization of New Derivatives

The synthesis of this compound and its derivatives typically involves the coupling of a furan-2-ylmethylamine with a propionyl chloride or a corresponding carboxylic acid. researchgate.net The general synthetic route often starts with commercially available starting materials, and the desired derivatives are obtained through multi-step reactions. ontosight.ai

A common synthetic pathway involves the acylation of furan-2-ylmethylamine with propionyl chloride in the presence of a base to yield the parent compound, this compound. Derivatives can then be synthesized by using substituted furan-2-ylmethylamines or modified propionyl chlorides. For instance, microwave-assisted synthesis has been reported as a mild and efficient method for preparing furan-containing amides. researchgate.net

The comprehensive characterization of these newly synthesized compounds is crucial to confirm their structure and purity. The primary analytical techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by providing detailed information about the chemical environment of the hydrogen and carbon atoms. ontosight.ainih.govtandfonline.comdtic.milsciforum.net

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). ontosight.ainih.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the amide C=O and N-H bonds. ontosight.ai

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction can be used to determine the precise three-dimensional arrangement of atoms in the molecule. nih.gov

The purity of the synthesized compounds is often assessed by techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Comparative Biological Activity of Analogs across Various Therapeutic Areas

Derivatives of the this compound scaffold have demonstrated a wide range of biological activities, making them attractive candidates for drug development in various therapeutic areas. researchgate.netmdpi.comutripoli.edu.ly

Antimicrobial Activity: Several studies have reported the antibacterial and antifungal properties of furan derivatives. For example, N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives have shown excellent antimicrobial profiles. nih.gov Specifically, a 3-chloro-4-fluorophenyl derivative was active against various standard bacterial strains with minimum inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL. nih.gov Another compound, 2-bromo-3-(furan-2-yl)-3-oxo-propionamide, exhibited significant antibacterial activity against Pseudomonas aeruginosa and E. coli. sciforum.net

Anticancer Activity: Furan-containing compounds have been investigated for their potential as anticancer agents. jst.go.jpmdpi.com For instance, new sugar hydrazones incorporating furan and 1,3,4-thiadiazole (B1197879) ring systems have shown promising anticancer activity against human liver carcinoma cells (HepG-2). jst.go.jp Some of these compounds exhibited IC₅₀ values comparable to the standard drug doxorubicin. jst.go.jp

Anti-inflammatory Activity: The anti-inflammatory potential of furan derivatives has also been explored. untan.ac.idnih.gov A novel furan-2,5-dione derivative, BPD, was found to exert a potent anti-inflammatory effect by dually suppressing COX-2 activity and LPS-induced inflammatory gene expression. nih.gov

Other Therapeutic Areas: The versatility of the furan scaffold extends to other therapeutic areas as well. For example, 5-substituted 2-furfuramides have been identified as potent and selective blockers of the Naᵥ1.8 sodium channel, suggesting their potential as analgesics for neuropathic and inflammatory pain. researchgate.net

The following table summarizes the biological activities of some this compound analogs and related compounds.

| Compound/Analog | Therapeutic Area | Biological Target/Assay | Activity (IC₅₀/MIC) | Reference(s) |

| 1-(3-chloro-4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine | Antibacterial | Various bacterial strains | MIC: 0.25-4 µg/mL | nih.gov |

| 2-bromo-3-(furan-2-yl)-3-oxo-propionamide | Antibacterial | P. aeruginosa, E. coli | MIC: 6.25-12.5 µg/mL | sciforum.net |

| Furan-thiadiazole-oxadiazole hybrid | Anticancer | HepG-2 cells | IC₅₀: 4.2 ± 1.2 µM | jst.go.jp |

| 3-(benzo[d]-1,3-dioxol-5-yl)-4-phenylfuran-2,5-dione (BPD) | Anti-inflammatory | COX-2, LPS-induced inflammation | - | nih.gov |

| 5-Aryl-2-furfuramides | Analgesic | Naᵥ1.8 channel | IC₅₀ < 10 nM | researchgate.net |

Impact of Structural Diversification on Potency, Selectivity, and Mechanistic Profile

The potency, selectivity, and mechanism of action of this compound derivatives can be significantly influenced by structural modifications. Structure-activity relationship (SAR) studies are crucial for understanding how different chemical features contribute to the biological activity of these compounds. nih.gov

Substitutions on the Furan Ring: The electronic and steric nature of substituents on the furan ring can have a profound effect on activity. For example, in a series of furan-maleimide cycloaddition reactions, the addition of methoxy (B1213986), methyl, or formyl groups to the furan ring significantly influenced their Diels-Alder reactivity. nih.gov In the context of biological activity, such substitutions can alter the binding affinity of the molecule to its target protein.

Modifications of the Propionamide Moiety: Alterations to the propionamide part of the molecule, such as changing the length of the alkyl chain or introducing different substituents, can impact potency and selectivity. For instance, in a study of acyl-CoA synthetase long-chain family member 4 (ACSL4) inhibitors, replacing an acetamide (B32628) with a propionamide resulted in a loss of inhibitory activity, highlighting the sensitivity of the target to the nature of the amide group.

Hybridization with Other Scaffolds: As mentioned in the rational design section, creating hybrid molecules can dramatically alter the mechanistic profile. For example, the hybridization of a furan moiety with a 1,3,4-thiadiazole ring in certain anticancer compounds led to enhanced activity compared to compounds containing only the furan and 1,3,4-oxadiazole (B1194373) systems. jst.go.jp This suggests that the 1,3,4-thiadiazole ring plays a crucial role in the compound's mechanism of action.

The selectivity of these compounds for their intended targets over other related proteins is a critical aspect of drug development. Structural diversification allows for the fine-tuning of interactions with specific amino acid residues in the target's binding pocket, thereby enhancing isoform selectivity. This is particularly important for targets that are part of a larger family of proteins with similar structures but different physiological roles.

Future Directions in N Furan 2 Ylmethyl Propionamide Research

Emerging Research Avenues and Untapped Biological Potential

The furan (B31954) nucleus is a versatile pharmacophore that imparts unique electronic and structural properties, making it a valuable component in drug design. ijabbr.com While direct research on N-(furan-2-ylmethyl)propionamide is limited, the documented activities of structurally similar compounds provide a roadmap for future investigations.

Antimicrobial and Antifungal Potential: Various furan derivatives have demonstrated significant antimicrobial and antifungal properties. researchgate.netderpharmachemica.com For instance, N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives have shown promising activity against several bacterial strains. nih.gov Similarly, furan-based hydrazones have been identified as potential antifungal agents, with some compounds showing good affinity for lanosterol (B1674476) 14α-demethylase, a key enzyme in fungi. ingentaconnect.com This suggests that this compound and its analogues could be promising candidates for development as new antimicrobial or antifungal agents. Future work should focus on screening against a broad panel of pathogenic bacteria and fungi.

Anticancer and Cytotoxic Activity: The furan ring is a key feature in several compounds designed as potential anticancer agents. nih.govresearchgate.net Studies have shown that furan-2-carboxamide derivatives can exhibit antiproliferative activity against various cancer cell lines, and some have been found to induce apoptosis and cause cell cycle arrest in the G2/M phase. nih.govnih.gov The design of furan-based molecules as proteasome inhibitors has also been explored as a potential cancer therapy. nih.gov Investigating the cytotoxic effects of this compound against a panel of human cancer cell lines, such as breast (MCF-7), liver (HepG-2), and colon (HCT116), represents a significant and untapped area of research. rsc.org

Enzyme Inhibition: Derivatives containing the furan-2-ylmethylamine moiety have been investigated as inhibitors of various enzymes. For example, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine has been identified as an inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov Other furan-based compounds have been designed as potent and selective inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ), a target for inflammatory diseases. nih.gov This precedent suggests that this compound could be a scaffold for developing inhibitors of these or other therapeutically relevant enzymes.

Application of Advanced Methodologies in Compound Analysis and Biological Assessment

To fully elucidate the properties and potential of this compound, the application of modern analytical and assessment techniques is crucial.

Advanced Analytical Characterization: The analysis of furan derivatives, which can be volatile, often requires sensitive techniques. nih.gov Gas chromatography-mass spectrometry (GC-MS) is a preferred method for its high sensitivity in detecting trace amounts. researchgate.net For efficient extraction from various matrices, especially in biological samples, headspace solid-phase microextraction (HS-SPME) and the more recent SPME Arrow technology are highly effective. researchgate.netmdpi.comsepscience.com These methods, often using specific fibers like carboxen/polydimethylsiloxane (CAR/PDMS), allow for the sensitive, environmentally friendly, and efficient detection and quantification of furan compounds. nih.govmdpi.com Applying these optimized GC-MS and SPME techniques will be essential for pharmacokinetic studies, metabolism analysis, and precise quantification in biological assays.

Modern Biological Assessment: Beyond standard cytotoxicity assays, a deeper understanding of the biological effects of this compound requires more sophisticated assessment methods. DNA flow cytometry can be used to analyze the cell cycle and determine if the compound induces arrest at specific phases. researchgate.net Annexin V/PI staining is a valuable technique to ascertain if cell death occurs via apoptosis. researchgate.net Furthermore, to explore the mechanism of action, techniques like ELISA can quantify the expression levels of key proteins involved in apoptosis, such as p53, Bax, and Bcl-2. researchgate.net For potential enzyme inhibitors, detailed kinetic studies and X-ray crystallography can reveal the mode of inhibition and the precise binding interactions with the target protein. nih.gov

Strategies for Rational Design and Optimization for Enhanced Biological Activity

Future research should move beyond simple screening to the rational design of this compound derivatives to enhance their biological activity and selectivity.

Structure-Activity Relationship (SAR) Studies: A systematic approach to modifying the structure of this compound is essential for developing potent and selective agents. This involves creating a library of analogues by making specific chemical alterations and evaluating their biological activity. Key modifications could include:

Substitution on the furan ring: Adding substituents at the 5-position of the furan ring, as seen in related bioactive compounds, could significantly influence activity. acs.orgresearchgate.net

Modification of the propionamide (B166681) chain: Altering the length of the alkyl chain or introducing different functional groups could impact lipophilicity and binding interactions.

Bioisosteric replacement: Replacing the furan ring with other five-membered heterocycles (e.g., thiophene (B33073), thiazole) could modulate the compound's electronic properties and biological profile. nih.gov

Computational and In Silico Approaches: The use of computational tools can accelerate the drug design process. Molecular docking studies can predict how different derivatives bind to the active site of a target enzyme or receptor, helping to prioritize which compounds to synthesize. ingentaconnect.com For example, docking studies have been used to suggest that furan-based hydrazones bind to the active site of lanosterol 14α-demethylase. ingentaconnect.com Density Functional Theory (DFT) studies can provide insights into the electronic properties of the molecules, which can be correlated with their biological activity. rsc.org Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can help in designing compounds with better pharmacokinetic properties and oral bioavailability. ingentaconnect.com By combining these computational strategies with synthetic chemistry and biological testing, researchers can more efficiently navigate the chemical space to optimize this compound as a lead scaffold for novel therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(furan-2-ylmethyl)propionamide, and how can reaction efficiency be optimized?

- Methodology :

- Synthesis : A plausible route involves reacting furan-2-ylmethylamine with propionyl chloride or propionic anhydride in a polar aprotic solvent (e.g., dichloromethane or THF) under inert conditions. Catalytic bases like triethylamine may enhance acylation efficiency .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) . Adjust stoichiometry (e.g., 1.2:1 molar ratio of propionyl chloride to amine) and temperature (0–25°C) to minimize side products. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. How should researchers characterize this compound, and what analytical techniques are critical for validation?

- Methodology :